molecular formula C10H15N3 B2651700 4-Piperidin-1-ylpyridin-2-amine CAS No. 52311-35-0

4-Piperidin-1-ylpyridin-2-amine

Cat. No.: B2651700
CAS No.: 52311-35-0
M. Wt: 177.251
InChI Key: IYUJNYOFNTWSFC-UHFFFAOYSA-N
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Description

4-Piperidin-1-ylpyridin-2-amine is a heterocyclic compound with the molecular formula C10H15N3. It consists of a pyridine ring substituted with an amine group at the 2-position and a piperidine ring at the 4-position.

Scientific Research Applications

4-Piperidin-1-ylpyridin-2-amine has several scientific research applications:

Safety and Hazards

The safety information for “4-Piperidin-1-ylpyridin-2-amine” includes hazard statements H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-ylpyridin-2-amine typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile or dimethylformamide. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-1-ylpyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Piperidin-1-ylpyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidin-1-ylpyridin-2-amine is unique due to the presence of both a piperidine ring and an amine-substituted pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-piperidin-1-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUJNYOFNTWSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-35-0
Record name 4-(piperidin-1-yl)pyridin-2-amine
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